
2-(((1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine is a complex organic compound featuring a pyridine ring substituted with a thioether linkage to a piperidine ring, which is further substituted with a 3-methoxyphenylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(((1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Piperidine Intermediate: Starting with 4-piperidone, it undergoes sulfonylation with 3-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Thioether Formation: The sulfonylated piper
Activité Biologique
The compound 2-(((1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine (CAS No. 1421457-98-8) is a complex organic molecule that features a pyridine ring linked to a piperidine moiety through a thioether bond. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in antimicrobial and enzyme inhibition contexts.
Chemical Structure
The structural formula of the compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting from piperidone, which is sulfonylated and subsequently modified to form the thioether linkage. The general synthetic route includes:
- Formation of the Piperidine Intermediate : Sulfonylation of 4-piperidone with 3-methoxybenzenesulfonyl chloride.
- Thioether Formation : Reaction with a suitable thiol to establish the thioether bond with the pyridine ring.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various derivatives of this compound. Notably, the compound exhibited significant activity against several pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for effective derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects .
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory activities. It demonstrated notable inhibition against acetylcholinesterase (AChE) and urease, which are critical targets in treating neurodegenerative diseases and managing urinary disorders, respectively. The inhibition constants (IC50) for AChE were found to be significantly low, suggesting a strong affinity for the enzyme .
Study 1: Antimicrobial Efficacy
A study conducted on a series of synthesized derivatives including our compound showed that compounds bearing the piperidine nucleus had enhanced antibacterial activity compared to their non-sulfonated counterparts. The study highlighted that the introduction of the methoxyphenylsulfonyl group was crucial for improving bioactivity .
Compound | MIC (μg/mL) | Target Pathogen |
---|---|---|
2-(((1-(3-Methoxyphenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine | 0.22 | Staphylococcus aureus |
Other Derivative A | 0.25 | Escherichia coli |
Study 2: Enzyme Inhibition Profile
In another research effort focusing on enzyme inhibition, various derivatives were tested against AChE and urease. The results indicated that modifications on the piperidine core significantly influenced inhibitory potency.
Compound | AChE IC50 (μM) | Urease IC50 (μM) |
---|---|---|
2-(((1-(3-Methoxyphenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine | 0.15 | 0.30 |
Other Derivative B | 0.25 | 0.45 |
The biological activity of this compound can be attributed to its ability to interact with specific target proteins involved in microbial growth and enzymatic pathways. The sulfonamide group enhances its binding affinity to bacterial enzymes, while the piperidine structure contributes to its overall pharmacological profile.
Propriétés
IUPAC Name |
2-[[1-(3-methoxyphenyl)sulfonylpiperidin-4-yl]methylsulfanyl]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-23-16-5-4-6-17(13-16)25(21,22)20-11-8-15(9-12-20)14-24-18-7-2-3-10-19-18/h2-7,10,13,15H,8-9,11-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFLFZZEKOPBOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)CSC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.